molecular formula C13H26O2S B14266737 Cyclododecyl methanesulfinate CAS No. 135802-74-3

Cyclododecyl methanesulfinate

Cat. No.: B14266737
CAS No.: 135802-74-3
M. Wt: 246.41 g/mol
InChI Key: OLSVORSAGFZYRY-UHFFFAOYSA-N
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Description

Cyclododecyl methanesulfinate is a sulfinate ester characterized by a cyclododecyl group bonded to a methanesulfinate moiety (R-SO-O-R’). The cyclododecyl group, a 12-membered cycloalkane, imparts steric bulk and lipophilicity, which may influence solubility, stability, and molecular packing. Sulfinates are less acidic than sulfonates but more reactive than sulfonamides, making them versatile in pharmaceutical and materials science applications .

Properties

CAS No.

135802-74-3

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

cyclododecyl methanesulfinate

InChI

InChI=1S/C13H26O2S/c1-16(14)15-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3

InChI Key

OLSVORSAGFZYRY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)OC1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecyl methanesulfinate can be synthesized through the esterification of methanesulfinic acid with cyclododecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclododecyl methanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Research Findings and Case Studies

  • N-Cyclododecyl Sulfonamide : X-ray crystallography reveals a disordered cyclododecyl ring with weak C–H⋯π interactions stabilizing the crystal lattice. The compound’s synthesis (34% yield via THF/triethylamine) highlights challenges in cyclododecyl derivatization .
  • Sodium Cyclododecyl Sulfate: Micellar studies show aggregation numbers of ~50–60 monomers, enabling solubilization of hydrophobic proteins like rhomboid proteases .
  • Comparative Stability : Sulfonamides resist hydrolysis under acidic conditions, while sulfinates may degrade via nucleophilic attack at the sulfinyl sulfur .

Notes and Considerations

  • Handling : this compound likely requires anhydrous storage to prevent hydrolysis. Sulfonamides are more stable but may require protection from light due to fluorogenic properties .
  • Synthesis Challenges : Bulky cyclododecyl groups complicate reaction kinetics, necessitating polar aprotic solvents (e.g., THF) and elevated temperatures .
  • Regulatory Status : Sulfates and sulfonamides are well-characterized in pharmacopeias (e.g., PF 43(1) guidelines), whereas sulfinates may require additional toxicological profiling .

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